Superior Kinase Selectivity: >1,000-Fold Over a 200+ Kinase Panel
AX-15836 demonstrates >1,000-fold selectivity for ERK5 over a comprehensive panel of more than 200 other kinases, as determined by in vitro biochemical profiling [1][2]. In contrast, first-generation ERK5 inhibitors like XMD8-92 show significant cross-reactivity: XMD8-92 binds BRD4 with a Kd of 190 nM and inhibits kinases DCAMKL2, PLK4, and TNK1 with Kd values of 190 nM, 600 nM, and 890 nM, respectively . This broad off-target profile severely limits the use of XMD8-92 in target-specific mechanistic studies [2].
| Evidence Dimension | Selectivity: fold-selectivity over a panel of >200 kinases |
|---|---|
| Target Compound Data | >1,000-fold selectivity |
| Comparator Or Baseline | XMD8-92: Kd for BRD4 = 190 nM, DCAMKL2 Kd = 190 nM, PLK4 Kd = 600 nM, TNK1 Kd = 890 nM |
| Quantified Difference | AX-15836 exhibits >1,000-fold selectivity across the panel vs. XMD8-92's multi-target inhibition |
| Conditions | In vitro biochemical binding/activity assay against a diverse kinome panel |
Why This Matters
Ensures that observed cellular and in vivo effects are directly attributable to ERK5 inhibition, not confounding off-target activities.
- [1] Lin EC, et al. ERK5 kinase activity is dispensable for cellular immune response and proliferation. Proc Natl Acad Sci U S A. 2016 Oct 18;113(42):11865-11870. View Source
- [2] Cook SJ, et al. Off-target effects of common ERK5 inhibitors. Figure 4. PMC9315226. View Source
